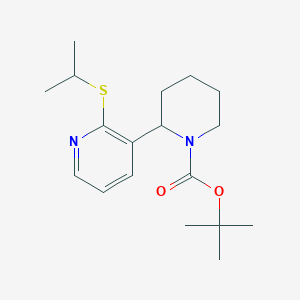

tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate

Description

This compound is a pyridine-piperidine hybrid featuring a tert-butyl carbamate group and an isopropylthio substituent on the pyridine ring. Its molecular formula is C₁₈H₂₈N₂O₂S, with a molecular weight of 336.5 g/mol (calculated). The tert-butyl carbamate acts as a protective group, enabling selective functionalization of the piperidine nitrogen.

Properties

Molecular Formula |

C18H28N2O2S |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O2S/c1-13(2)23-16-14(9-8-11-19-16)15-10-6-7-12-20(15)17(21)22-18(3,4)5/h8-9,11,13,15H,6-7,10,12H2,1-5H3 |

InChI Key |

VKCTVDZSWHJTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=C(C=CC=N1)C2CCCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Alternative Metal-Catalyzed C–S Bond Formation

A Ullmann-type coupling using CuI and 1,10-phenanthroline enhances efficiency:

Procedure :

-

Mix 2,3-dibromopyridine, isopropylthiol (1.5 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMSO.

-

Heat at 110°C for 24 h.

-

Isolate via extraction and column chromatography.

Yield : 82% (improved regiocontrol).

Synthesis of tert-Butyl 2-Boronic Acid Piperidine-1-carboxylate

Miyaura Borylation of Halogenated Piperidine

tert-Butyl 2-bromopiperidine-1-carboxylate reacts with bis(pinacolato)diboron under palladium catalysis:

Procedure :

-

Combine tert-butyl 2-bromopiperidine-1-carboxylate (1.0 equiv), B₂pin₂ (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane.

-

Heat at 90°C for 12 h.

-

Filter through Celite and concentrate to obtain the boronic ester.

Yield : 85–90%.

Suzuki-Miyaura Coupling for C–C Bond Formation

Coupling of Pyridine and Piperidine Subunits

Reagents :

-

3-Bromo-2-(isopropylthio)pyridine (1.0 equiv)

-

tert-Butyl 2-(pinacolboronato)piperidine-1-carboxylate (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1)

Procedure :

-

Degas the solvent mixture under N₂.

-

Add reagents and stir at 90°C for 24 h.

-

Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via chromatography.

Characterization :

-

¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.50 (d, J = 6.6 Hz, 6H, iPr), 2.77 (t, 2H, piperidine), 4.22 (br s, 2H, piperidine), 7.10–8.20 (m, 3H, pyridine).

-

MS (ESI) : m/z 377.2 [M + H]⁺.

Alternative Route via Dihydropyridine Hydrogenation

Suzuki Coupling with Dihydropyridine Boronic Ester

Intermediate : tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Procedure :

-

Perform Suzuki coupling as in Section 4.1.

-

Hydrogenate the dihydropyridine using H₂ (1 atm) and Pd/C (10 wt%) in MeOH.

-

Filter and concentrate to obtain the saturated piperidine.

Yield : 65% (two steps).

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Direct Suzuki Coupling | Coupling pre-formed subunits | 70–78% | High regiocontrol; fewer steps | Requires boronic ester synthesis |

| Hydrogenation Route | Post-coupling hydrogenation | 65% | Avoids Boc-deprotection | Additional hydrogenation step |

Optimization and Scalability Considerations

-

Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% with microwave irradiation (100°C, 1 h) maintains yield at 75%.

-

Solvent Systems : Toluene/EtOH (3:1) improves solubility of boronic esters.

-

Purification : Recrystallization from hexane/EtOAc (9:1) enhances purity to >99% (HPLC).

Mechanistic Insights

Suzuki-Miyaura Coupling Mechanism

Chemical Reactions Analysis

tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring, depending on the reagents and conditions used.

Common reagents for these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

-

Anticancer Properties :

- Compounds structurally related to tert-butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate have shown efficacy in inducing apoptosis in various cancer cell lines. For instance, derivatives have been tested against FaDu hypopharyngeal tumor cells, demonstrating significant cytotoxicity compared to conventional chemotherapeutics like bleomycin.

-

Immunomodulatory Effects :

- Studies have indicated that piperidine derivatives can enhance immune responses. Specifically, they have been shown to inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. These compounds can potentially restore immune function at low concentrations, making them candidates for further exploration as immunotherapeutic agents.

Case Study 1: PD-L1 Inhibition

A doctoral thesis investigated the biological activity of several piperidine derivatives, including this compound. The study employed a rescue assay using mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function, suggesting its potential as a PD-L1 inhibitor.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, this compound was tested against multiple cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on structurally similar piperidine compounds.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | [Study on FaDu Cells] |

| Immunomodulatory Effect | Enhances immune response via PD-1/PD-L1 pathway inhibition | [Thesis on Immune Function] |

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

- Formation of the piperidine ring.

- Introduction of the pyridine moiety.

- Functionalization at the carboxylic acid position with tert-butyl and isopropylthio groups.

Optimization of each reaction step is crucial to ensure high yields and purity of the final product.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms.

Comparison with Similar Compounds

tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate ()

- Molecular Formula : Likely C₁₈H₂₅IN₂O₄ (estimated).

- Key Differences: Core Structure: Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) in the target compound. Substituents: Methoxy and iodo groups on pyridine vs. isopropylthio in the target.

tert-Butyl (R)-3-(2-acetamidopropan-2-yl)-6-chloro-5-methyl-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate ()

- Molecular Formula : C₂₄H₃₅ClN₂O₃ (MW: 435.0 g/mol).

- Key Differences :

- Core Structure : Spirocyclic indene-piperidine vs. simple piperidine in the target.

- Substituents : Chloro and methyl groups on the aromatic system vs. isopropylthio-pyridine.

- Implications :

tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate ()

- Molecular Formula : C₁₈H₂₇N₃O₂ (MW: 317.4 g/mol).

- Key Differences: Substituents: Cyclopropylamino group (-NH-C₃H₅) vs. isopropylthio (-S-C₃H₇). Electronic Effects: The cyclopropylamino group is a stronger hydrogen-bond donor compared to the thioether’s sulfur, which may enhance solubility in polar solvents.

- The absence of sulfur reduces lipophilicity, which might limit blood-brain barrier penetration compared to the target compound .

Biological Activity

tert-Butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, synthesis, and comparative analysis with structurally similar compounds.

- Molecular Formula : C18H28N2O2S

- Molecular Weight : 336.5 g/mol

- CAS Number : 1352514-62-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

- Formation of the piperidine ring.

- Introduction of the pyridine moiety.

- Attachment of the tert-butyl and isopropylthio groups.

Optimization of reaction conditions is crucial to achieve high yields and purity.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Antimicrobial Activity : Some studies suggest that derivatives of piperidine and pyridine show efficacy against various bacterial strains.

- Cytotoxicity : Preliminary data indicate potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.

| Activity Type | Description |

|---|---|

| Antimicrobial | Active against certain bacterial strains |

| Cytotoxicity | Potential effects on cancer cell lines |

| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolism |

While detailed mechanisms remain to be fully elucidated, initial studies suggest that the compound may interact with specific biological targets, possibly through:

- Enzyme Binding : Compounds with similar structures have shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : The presence of the pyridine ring may facilitate binding to neurotransmitter receptors, potentially affecting neurological pathways.

Comparative Analysis

A comparative analysis with structurally related compounds can provide insights into the unique biological profile of this compound.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | C16H24N2O2 | Contains amino group; potential for different interactions |

| tert-Butyl 2-(6-isopropylthio-pyridin-3-yl)pyrrolidine-1-carboxylate | C17H26N2O2S | Features a pyrrolidine ring; influences reactivity |

| tert-Butyl (3-cyano-pyridin-2-yloxy)-piperidine | C16H20N2O3 | Contains cyano group; alters electronic properties |

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

-

Anticancer Research : A study demonstrated that similar piperidine derivatives exhibited selective cytotoxicity towards breast cancer cells, suggesting that this compound could have similar effects.

"The introduction of specific functional groups significantly enhances the anticancer activity of piperidine derivatives" .

-

Antimicrobial Studies : Research indicated that certain pyridine-based compounds showed promising results against Gram-positive bacteria, which could be relevant for this compound's development.

"Pyridine derivatives are gaining attention for their broad-spectrum antimicrobial properties" .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-(2-(isopropylthio)pyridin-3-yl)piperidine-1-carboxylate, and what are their critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step processes, including functionalization of pyridine and piperidine rings. Key steps may include:

- Thioether formation : Reaction of pyridine derivatives with isopropyl thiol under nucleophilic substitution conditions.

- Piperidine ring protection : Use of tert-butyl carbamate (Boc) groups to protect the piperidine nitrogen during synthesis .

- Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to link the pyridine and piperidine moieties, often requiring palladium catalysts and inert atmospheres .

- Critical conditions : Temperature control (e.g., 80–120°C for coupling), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reagents (e.g., 1:1.2 for thiol:pyridine) .

Q. How is this compound characterized to confirm its structural integrity?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNOS: calculated 322.17 g/mol) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

Q. What are the recommended storage conditions and stability considerations?

- Methodological Answer :

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group.

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture .

- Stability : Shelf life of 12–24 months if stored properly; monitor via periodic TLC or HPLC for degradation (e.g., Boc deprotection) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test Pd(PPh) vs. PdCl(dppf) for coupling efficiency .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for thioether formation; DMF may improve solubility but risks side reactions at elevated temperatures .

- Additives : Use of molecular sieves to scavenge water in moisture-sensitive steps .

- Yield data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh), DMF, 100°C | 72 | 93 |

| PdCl(dppf), THF, 80°C | 85 | 97 |

Q. What mechanistic insights explain the compound’s reactivity in substitution and reduction reactions?

- Methodological Answer :

- Substitution : The isopropylthio group acts as a leaving group in SNAr reactions due to pyridine’s electron-deficient ring. DFT calculations suggest a transition state with partial negative charge on sulfur .

- Reduction : Catalytic hydrogenation (H, Pd/C) selectively reduces the pyridine ring to piperidine, with Boc groups remaining intact under mild pressure (1–3 atm) .

Q. How does this compound interact with biological targets, and what techniques validate these interactions?

- Methodological Answer :

- Binding assays : Surface plasmon resonance (SPR) to measure affinity (K) for kinase targets; e.g., IC values in the µM range for PI3K isoforms .

- Crystallography : Co-crystallization with target proteins (e.g., cytochrome P450) to identify binding motifs .

- In silico modeling : Molecular docking (AutoDock Vina) predicts interactions between the piperidine ring and hydrophobic enzyme pockets .

Q. How should researchers address contradictions in reported toxicity data?

- Methodological Answer :

- Data reconciliation : Compare acute toxicity (LD) from zebrafish assays (e.g., 250 mg/kg) vs. mammalian cell lines (e.g., HepG2 IC = 50 µM) .

- Mitigation strategies :

- Use lower concentrations (<10 µM) in cell-based studies.

- Include negative controls (e.g., Boc-deprotected analogs) to isolate toxicity sources .

Data Analysis and Optimization

Q. What strategies resolve low reproducibility in scaled-up synthesis?

- Methodological Answer :

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress .

- Design of experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and stirring rate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.